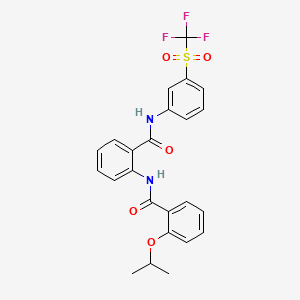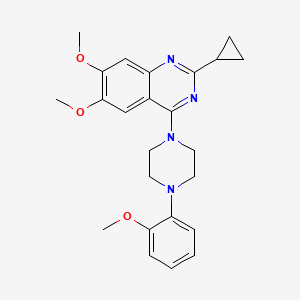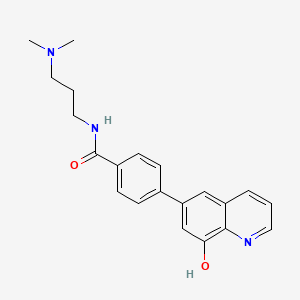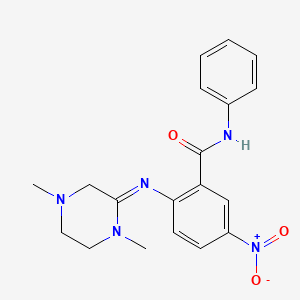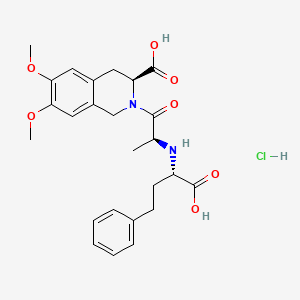
Moexiprilat hydrochloride
描述
Moexiprilat hydrochloride is a pharmacologically active compound derived from the prodrug moexipril. It is a non-sulfhydryl containing angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. By inhibiting ACE, this compound helps relax blood vessels, thereby lowering blood pressure and reducing the risk of strokes, heart attacks, and kidney problems .
准备方法
Synthetic Routes and Reaction Conditions
Moexiprilat hydrochloride is synthesized from moexipril through hydrolysis of an ethyl ester group. The synthesis involves the following steps:
Formation of Moexipril: The initial step involves the synthesis of moexipril, which is achieved through a series of chemical reactions including esterification and amidation.
Hydrolysis: Moexipril is then hydrolyzed to form moexiprilat.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of moexipril are synthesized using automated reactors.
Purification: The synthesized moexipril is purified through crystallization or chromatography.
Hydrolysis and Conversion: The purified moexipril undergoes hydrolysis to form moexiprilat, which is then converted to its hydrochloride salt form for stability and solubility
化学反应分析
Types of Reactions
Moexiprilat hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of moexipril to moexiprilat through hydrolysis of the ethyl ester group.
Oxidation and Reduction: Moexiprilat can undergo oxidation and reduction reactions, although these are less common in its pharmacological context.
Substitution: Substitution reactions can occur at the amine or carboxylic acid groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of interest is this compound, which is formed from the hydrolysis of moexipril. Other minor products may include by-products from incomplete reactions or side reactions .
科学研究应用
Moexiprilat hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ACE inhibitors and their synthesis.
Biology: Investigated for its effects on blood pressure regulation and vascular biology.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用机制
Moexiprilat hydrochloride exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, moexiprilat increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
相似化合物的比较
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar antihypertensive effects.
Lisinopril: A widely used ACE inhibitor with a longer duration of action.
Ramiprilat: Known for its cardioprotective properties in addition to its antihypertensive effects
Uniqueness
Moexiprilat hydrochloride is unique due to its non-sulfhydryl structure, which reduces the risk of certain side effects associated with sulfhydryl-containing ACE inhibitors. Additionally, its pharmacokinetic profile, including bioavailability and metabolism, distinguishes it from other ACE inhibitors .
属性
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZMESUJYRKKI-ZAFWUOJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231903 | |
| Record name | Moexiprilat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-57-0 | |
| Record name | Moexiprilat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moexiprilat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOEXIPRILAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BP281YEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


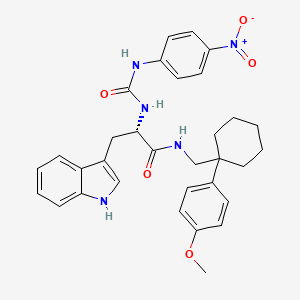
![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
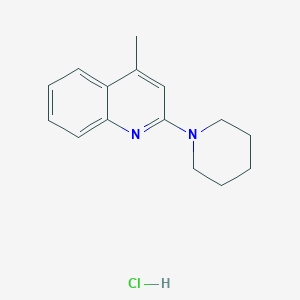
![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
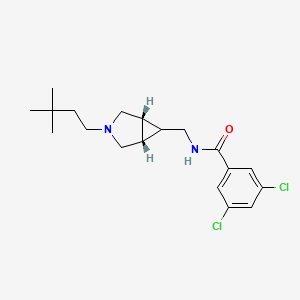
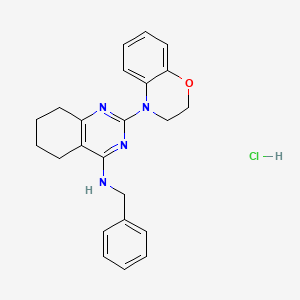
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B609134.png)
